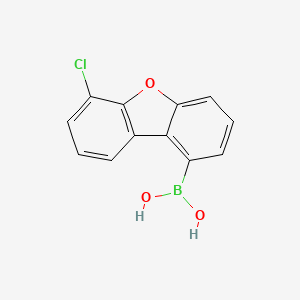
B-(6-Chloro-1-dibenzofuranyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(6-Chloro-1-dibenzofuranyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of chemistry and materials science. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a chlorine atom at the 6-position. The molecular formula of this compound is C12H8BClO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Chloro-1-dibenzofuranyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Aryl halide: 6-Chlorodibenzofuran
Organoboron compound: Boronic acid derivative
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or similar bases
Solvent: Tetrahydrofuran (THF) or similar solvents
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: B-(6-Chloro-1-dibenzofuranyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: Forms carbon–carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: Substitutes the chlorine atom with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or similar oxidizing agents.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura coupling: Biaryl compounds.
Oxidation: Hydroxylated dibenzofuran derivatives.
Reduction: Borane derivatives.
Substitution: Functionalized dibenzofuran derivatives.
Scientific Research Applications
B-(6-Chloro-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of B-(6-Chloro-1-dibenzofuranyl)boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The key steps in this mechanism include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Dibenzofuran-4-boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
B-(4-Chloro-1-dibenzofuranyl)boronic acid: Similar compound with the chlorine atom at the 4-position.
Uniqueness: B-(6-Chloro-1-dibenzofuranyl)boronic acid is unique due to the specific positioning of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different electronic and steric effects compared to other similar compounds, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C12H8BClO3 |
|---|---|
Molecular Weight |
246.45 g/mol |
IUPAC Name |
(6-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-9-5-1-3-7-11-8(13(15)16)4-2-6-10(11)17-12(7)9/h1-6,15-16H |
InChI Key |
VMMKRPAIEUHFDN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=C(C(=CC=C3)Cl)OC2=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















